

Quinoxalin-5-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Quinoxalin-5-ol**

Cat. No.: **B033150**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Quinoxalin-5-ol, a heterocyclic aromatic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the basic properties, structure, and relevant experimental protocols associated with **Quinoxalin-5-ol**, tailored for researchers, scientists, and drug development professionals.

Core Properties and Structure

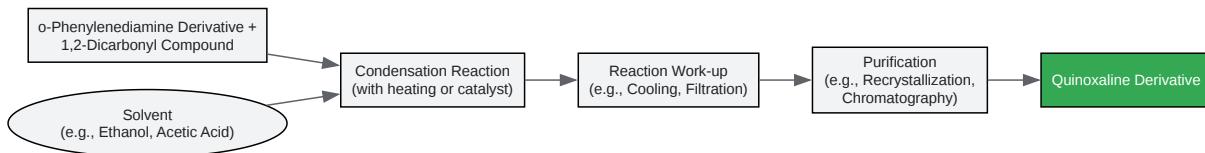
Quinoxalin-5-ol, with the chemical formula $C_8H_6N_2O$, is a derivative of quinoxaline, a bicyclic system composed of a benzene ring fused to a pyrazine ring. The presence of the hydroxyl group at the 5-position significantly influences its chemical and physical properties.

Basic Properties

A summary of the fundamental properties of **Quinoxalin-5-ol** is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed estimates and should be considered as such.

Property	Value	Source
Molecular Formula	C ₈ H ₆ N ₂ O	PubChem[1]
Molecular Weight	146.15 g/mol	PubChem[1]
XLogP3	0.8	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	3	PubChem (Computed)[1]
pKa	Data available in IUPAC Digitized pKa Dataset	PubChem[1]
Solubility	Predicted to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF, with limited solubility in water.	General knowledge based on similar structures[2]

Molecular Structure


The structure of **Quinoxalin-5-ol** consists of a planar quinoxaline core with a hydroxyl group attached to the C5 position of the benzene ring. This structure allows for tautomerism, where the compound can exist in both the phenol (**quinoxalin-5-ol**) and keto (quinoxalin-5(1H)-one) forms. The equilibrium between these two forms can be influenced by the solvent and pH.

The presence of nitrogen atoms in the pyrazine ring and the hydroxyl group makes **Quinoxalin-5-ol** capable of participating in hydrogen bonding, which affects its solubility and intermolecular interactions.

Experimental Protocols

Synthesis of Quinoxaline Derivatives (General Protocol)

While a specific, detailed protocol for the synthesis of **Quinoxalin-5-ol** is not readily available in the cited literature, a general and widely used method for synthesizing the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The following is a generalized workflow based on this common synthetic route.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of quinoxaline derivatives.

Methodology:

- Reaction Setup: An appropriate o-phenylenediamine derivative and a 1,2-dicarbonyl compound are dissolved in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.
- Reaction Conditions: The reaction mixture is typically heated to reflux for a period of time, or a catalyst may be employed to facilitate the reaction at lower temperatures.
- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled, and the crude product may precipitate out of solution. The solid can then be collected by filtration.
- Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure quinoxaline derivative.

Spectroscopic Characterization

The structural elucidation of **Quinoxalin-5-ol** and its derivatives relies on various spectroscopic techniques.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum of **Quinoxalin-5-ol** is available, providing information about the functional groups present in the molecule.^[1] The spectrum is expected to

show characteristic absorption bands for:

- O-H stretching: A broad band in the region of 3200-3600 cm^{-1} corresponding to the hydroxyl group.
- C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm^{-1} .
- C=N and C=C stretching: Aromatic ring and pyrazine ring stretching vibrations are expected in the 1400-1600 cm^{-1} region.
- C-O stretching: The C-O stretching of the phenol group will likely be observed in the 1200-1300 cm^{-1} range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **Quinoxalin-5-ol** is not provided in the search results, the expected chemical shifts for the protons (^1H NMR) and carbons (^{13}C NMR) can be inferred from the analysis of similar quinoxaline derivatives.

- ^1H NMR: The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The proton of the hydroxyl group will likely be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
- ^{13}C NMR: The carbon atoms of the aromatic rings will resonate in the range of 110-160 ppm. The carbon atom attached to the hydroxyl group (C5) is expected to be significantly deshielded.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of quinoxaline derivatives is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from $\pi-\pi^*$ and $n-\pi^*$ electronic transitions within the aromatic system. The exact position and intensity of these bands are influenced by the substituents and the solvent.

Biological Activity

Quinoxaline derivatives are a well-established class of compounds with a broad spectrum of biological activities. Studies have demonstrated their potential as:

- **Anticancer Agents:** Various quinoxaline derivatives have shown cytotoxic effects against a range of human cancer cell lines.[\[3\]](#) Some have been investigated as inhibitors of specific enzymes involved in cancer progression, such as Apoptosis Signal-regulating Kinase 1 (ASK1).[\[4\]](#)
- **Antimicrobial Agents:** The quinoxaline scaffold is a key component in several antibiotics.[\[5\]](#) Numerous synthetic derivatives have been reported to exhibit significant antibacterial and antifungal activities.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Enzyme Inhibitors:** Beyond cancer-related enzymes, quinoxaline derivatives have also been explored as inhibitors of other enzymes, such as monoamine oxidase (MAO).[\[11\]](#)

It is important to note that while the general class of quinoxalines shows diverse biological activities, specific studies on the biological effects of **Quinoxalin-5-ol** are limited in the provided search results. Further research is needed to fully elucidate its pharmacological profile.

Conclusion

Quinoxalin-5-ol is a versatile heterocyclic compound with a rich chemical scaffold that continues to be of great interest to the scientific community. This technical guide has provided a comprehensive overview of its fundamental properties, structure, and general experimental protocols. While specific experimental data for **Quinoxalin-5-ol** remains somewhat limited in the public domain, the information presented here, based on its structural similarity to other well-characterized quinoxaline derivatives, offers a solid foundation for researchers and drug development professionals working with this promising molecule. Further investigation into its specific physical, chemical, and biological properties is warranted to unlock its full potential in various scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Quinoxalinol | C8H6N2O | CID 135690274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Quinoxaline - Wikipedia [en.wikipedia.org]
- 6. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of new series of quinoxaline based MAO-inhibitors and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quinoxalin-5-ol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033150#quinoxalin-5-ol-basic-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com